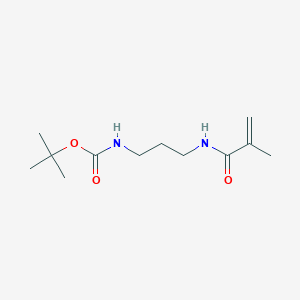

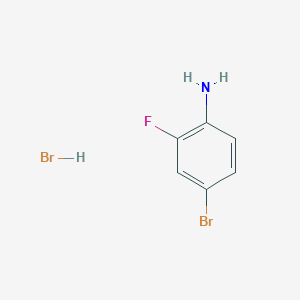

![molecular formula C11H19NO3 B153088 tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate CAS No. 276872-90-3](/img/structure/B153088.png)

tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

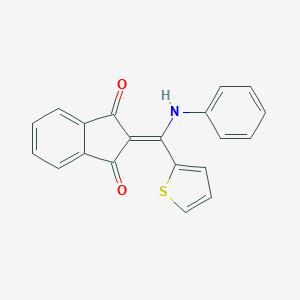

The compound tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and organic synthesis. These compounds are characterized by their spirocyclic structure, which includes both lactone and piperidine groups, or similar heterocyclic components. They are of interest due to their bifunctional nature, allowing for selective derivatization and exploration of chemical space that is complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via two efficient and scalable synthetic routes, highlighting the potential for large-scale production of such compounds . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized using a general procedure for spirocyclic 3-oxotetrahydrofurans, which are precursors to other biologically active heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds has been elucidated using various analytical techniques. For example, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its exact structure was determined via single crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was confirmed by single crystal X-ray diffraction, revealing the presence of two diastereomers in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

The reactivity of these spirocyclic compounds has been explored in various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was reacted with N,N-dimethylformamide dimethyl acetal, a reagent known to react with active methylene groups, resulting in a mixture of isomeric condensation products .

Physical and Chemical Properties Analysis

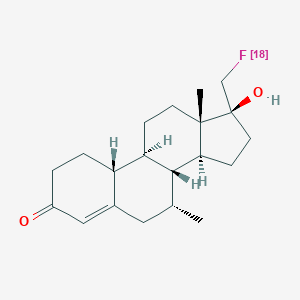

The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. The crystal structures of enantiomers of a related compound, 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, were determined by X-ray diffraction, and the structures were found to be stabilized by C-H...O hydrogen bonds, forming chains along specific crystallographic directions. This study also compared the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment with other crystal structures, providing insights into the common structural features of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

The compound has been synthesized and characterized, demonstrating its utility as a cyclic amino acid ester. Notably, studies like those by Moriguchi et al. (2014) have detailed the synthesis process, revealing the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. These studies highlight the compound's intricate molecular structure and its potential applications in further chemical synthesis and research applications Moriguchi et al., 2014.

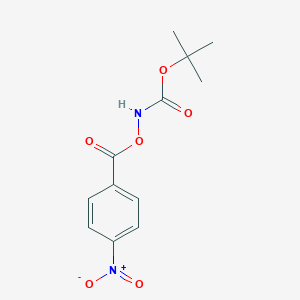

Reaction Pathways

Research also explores the compound's reaction pathways. For instance, Moskalenko and Boev (2012) investigated its reaction with N,N-dimethylformamide dimethyl acetal, leading to the creation of isomeric condensation products. This study opens avenues for synthesizing heterocyclic compounds with potential biological activity Moskalenko & Boev, 2012.

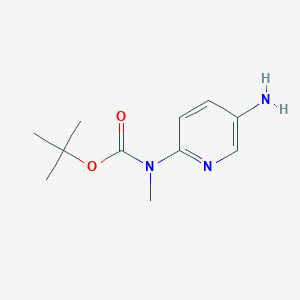

Enantioselective Synthesis

Enantioselective synthesis of chiral variants of the compound has been achieved, as outlined by Moriguchi et al. (2014), indicating the feasibility of synthesizing chiral cyclic amino acid esters without using chiral catalysts or enzymes. This process underscores the compound's versatility in creating chiral molecules, which are crucial in drug discovery and development Moriguchi et al., 2014.

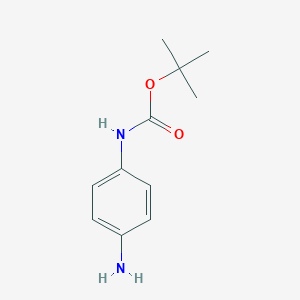

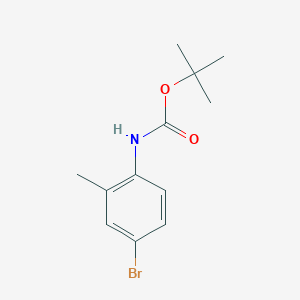

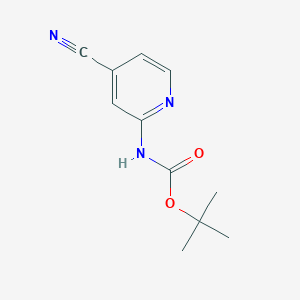

Applications in Drug Discovery

Further research by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in creating novel compounds that access chemical space complementary to piperidine ring systems. This finding is significant for drug discovery, providing a convenient entry point to novel compounds Meyers et al., 2009.

Eigenschaften

IUPAC Name |

tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXGVMMKJKHHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634626 |

Source

|

| Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate | |

CAS RN |

276872-90-3 |

Source

|

| Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.